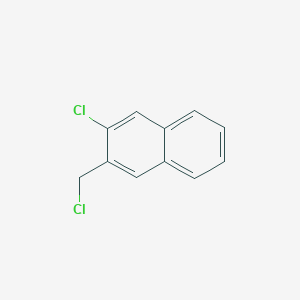

![molecular formula C18H16FNO4 B3419991 Fmoc-3-Fluoroalanine-2-[d] CAS No. 1651822-23-9](/img/structure/B3419991.png)

Fmoc-3-Fluoroalanine-2-[d]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

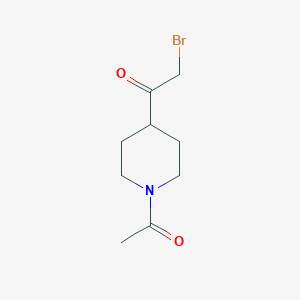

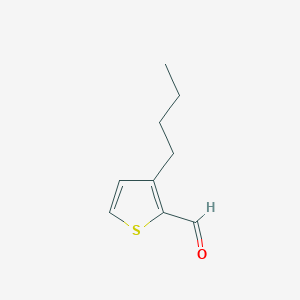

Fmoc-3-Fluoroalanine-2-[d] is a compound with the linear formula FCH2CD(NHFmoc)COOH . It has a molecular weight of 330.33 . This compound is used in peptide synthesis .

Molecular Structure Analysis

The molecular structure of Fmoc-3-Fluoroalanine-2-[d] can be represented by the SMILES string [2H]C@(NC(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O . The InChI representation is 1S/C18H16FNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1/i16D .. More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

作用機序

Target of Action

Fmoc-3-Fluoroalanine-2-[d] is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves to protect the amine group during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-3-Fluoroalanine-2-[d] is peptide synthesis . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS), allowing for the sequential addition of amino acids without unwanted side reactions .

Pharmacokinetics

The strategic fluorination usually leads to improved pharmacokinetics and greater oxidative metabolic stability .

Result of Action

The result of the action of Fmoc-3-Fluoroalanine-2-[d] is the successful synthesis of peptides with the desired sequence and structure . By protecting the amine group during synthesis, unwanted side reactions are prevented, leading to higher yields and purer products .

Action Environment

The action of Fmoc-3-Fluoroalanine-2-[d] is influenced by the conditions of the reaction environment. For example, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the stability of the compound can be affected by factors such as temperature and pH.

生化学分析

Biochemical Properties

Fmoc-3-Fluoroalanine-2-[d] interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The Fmoc group in Fmoc-3-Fluoroalanine-2-[d] serves as a protecting group for amines during peptide synthesis . The presence of the fluorine atom in Fmoc-3-Fluoroalanine-2-[d] can influence the reactivity and properties of the compound, potentially affecting its interactions with other biomolecules .

Cellular Effects

Some Fmoc-conjugated amino acids have shown antibacterial effects that are linearly correlated with their surfactant properties .

Molecular Mechanism

The molecular mechanism of action of Fmoc-3-Fluoroalanine-2-[d] is largely related to its role in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base .

Metabolic Pathways

Fmoc-3-Fluoroalanine-2-[d] is involved in various metabolic pathways, particularly those related to peptide synthesis

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fmoc-3-Fluoroalanine-2-[d] involves the protection of the amine group, introduction of the fluorine atom, and coupling of the Fmoc group to the alpha-carboxylic acid group of alanine.", "Starting Materials": [ "Alanine", "Fmoc-OSu", "3-Fluorobenzaldehyde", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Triethylamine", "N,N-Diisopropylethylamine", "N,N-Dimethylformamide", "N,N-Dimethylacetamide", "N,N'-Dicyclohexylcarbodiimide", "Ethyl acetate", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Protection of the amine group of alanine using Fmoc-OSu in the presence of triethylamine and N,N-dimethylformamide", "Reduction of 3-fluorobenzaldehyde to 3-fluorobenzyl alcohol using sodium borohydride in methanol", "Activation of the carboxylic acid group of Fmoc-protected alanine using N,N'-dicyclohexylcarbodiimide and N,N-dimethylacetamide", "Coupling of 3-fluorobenzyl alcohol to the activated carboxylic acid group of Fmoc-protected alanine in the presence of N,N-diisopropylethylamine and N,N-dimethylacetamide", "Deprotection of the Fmoc group using 20% piperidine in N,N-dimethylformamide", "Purification of the product using column chromatography with ethyl acetate and hexanes as eluents", "Crystallization of the purified product from ethyl acetate and hexanes", "Characterization of the product using NMR spectroscopy, mass spectrometry, and elemental analysis" ] } | |

CAS番号 |

1651822-23-9 |

分子式 |

C18H16FNO4 |

分子量 |

329.3 g/mol |

IUPAC名 |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-fluoropropanoic acid |

InChI |

InChI=1S/C18H16FNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m0/s1 |

InChIキー |

KIPSDRHXCAHLLL-INIZCTEOSA-N |

異性体SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CF)C(=O)O |

SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O |

正規SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CF)C(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

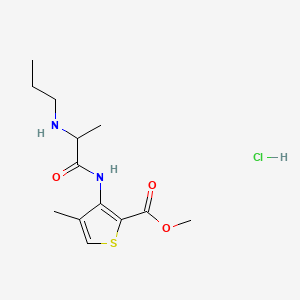

![(E)-3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)acrylic acid](/img/structure/B3419910.png)

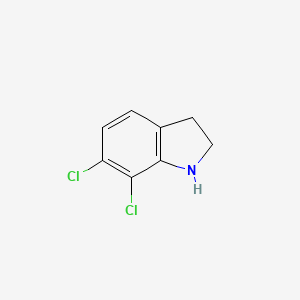

![1-Fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)](/img/structure/B3419939.png)